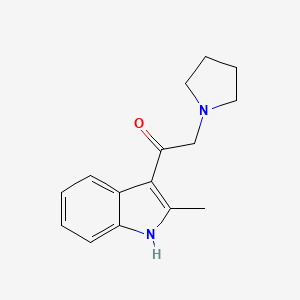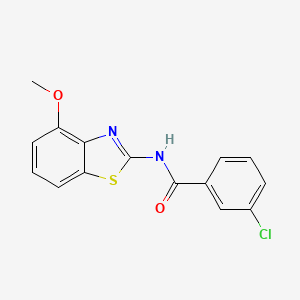![molecular formula C21H17ClN2O2 B6141502 N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)
N,N'-[(4-chlorophenyl)methylene]dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N’-[(4-chlorophenyl)methylene]dibenzamide” is a chemical compound . It is also known as "Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide" .
Synthesis Analysis
The synthesis of this compound could involve a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . Another possible synthesis method involves the reaction of p-chlorobenzaldehyde and p-bromoaniline .Molecular Structure Analysis
The molecular structure of “N,N’-[(4-chlorophenyl)methylene]dibenzamide” was confirmed by their physicochemical data . The plane of the methyl-substituted benzene ring forms dihedral angles with those of the chlorine-substituted benzene ring and the benzene ring .科学研究应用
CDB has been found to have various scientific research applications, including its potential use as a tool for studying the function of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain, mood, appetite, and memory. CDB has been found to interact with this system by binding to the CB1 receptor, which is involved in the regulation of these processes.
作用机制
CDB's mechanism of action involves its interaction with the CB1 receptor in the endocannabinoid system. CDB has been found to act as a negative allosteric modulator of this receptor, which means that it reduces the activity of the receptor. This results in the modulation of various physiological processes that are regulated by the endocannabinoid system.
Biochemical and Physiological Effects:
CDB has been found to have various biochemical and physiological effects, including its potential use as an analgesic, anti-inflammatory, and anti-anxiety agent. CDB has also been found to have neuroprotective effects and has been shown to reduce the severity of seizures in animal models.
实验室实验的优点和局限性
One of the advantages of using CDB in lab experiments is its ability to selectively modulate the CB1 receptor without affecting other receptors in the endocannabinoid system. This allows for the specific study of the effects of CB1 receptor modulation on various physiological processes. However, one of the limitations of using CDB in lab experiments is its relatively low potency compared to other CB1 receptor modulators.
未来方向
There are several future directions for the use of CDB in scientific research. One potential direction is the development of more potent CB1 receptor modulators based on the structure of CDB. Another direction is the study of the effects of CDB on other physiological processes that are regulated by the endocannabinoid system. Additionally, the use of CDB in combination with other compounds may lead to the development of more effective therapies for various diseases and conditions.
Conclusion:
In conclusion, CDB is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDB has been found to have various biochemical and physiological effects and has been shown to selectively modulate the CB1 receptor in the endocannabinoid system. While there are limitations to its use in lab experiments, there are several future directions for the use of CDB in scientific research.
合成方法
CDB can be synthesized using various methods, including the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide in the presence of a catalyst such as acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzamide in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as chromatography.
属性
IUPAC Name |
N-[benzamido-(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKTRRVKOCOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
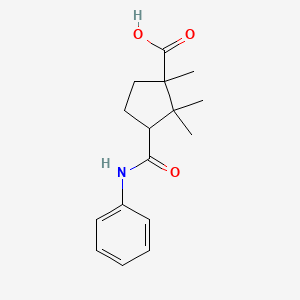
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
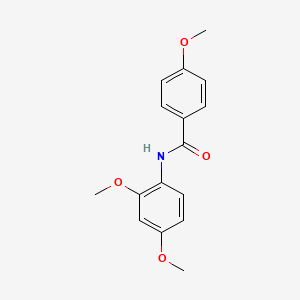
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
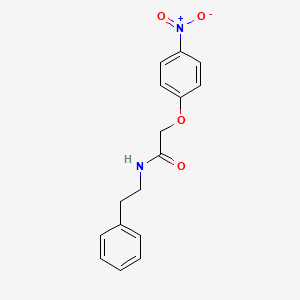
![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)


